
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14OS2. It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring. This compound is notable for its unique structure, which includes both a thiophene ring and a phenyl group, connected via a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)thiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- (4-(Ethylthio)phenyl)(thiophen-2-yl)methanol
Uniqueness
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group, connected via a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H14OS2 |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(4-ethylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-15-11-8-12(16-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
Clé InChI |
PZMDIUXPDZDEAP-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


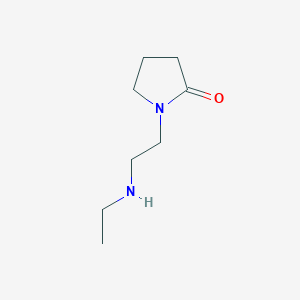
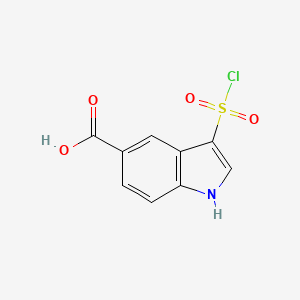
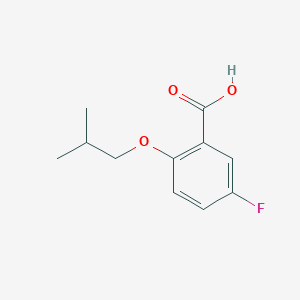
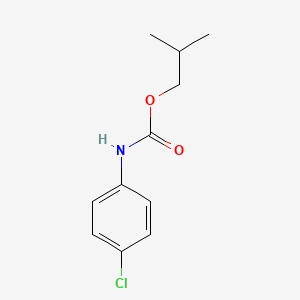

![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
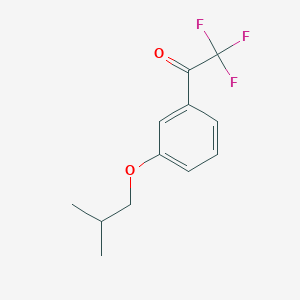

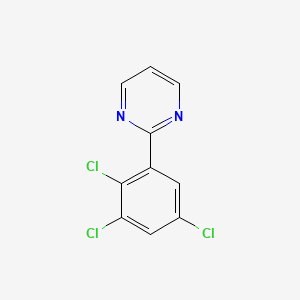
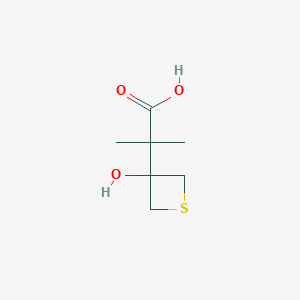
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)



